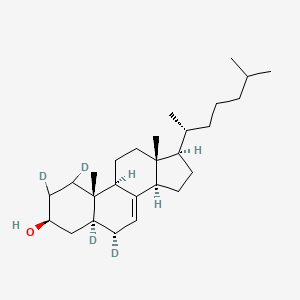

(S)-Lathosterol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

390.7 g/mol |

IUPAC Name |

(3S,5S,6S,9R,10S,13R,14R,17R)-1,2,5,6-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i9D,13D,15D,20D/t9-,13?,15?,19+,20-,21-,23+,24-,25-,26-,27+/m0 |

InChI Key |

IZVFFXVYBHFIHY-TUUILBKQSA-N |

Isomeric SMILES |

[H][C@@]1(C=C2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](C(C4[2H])[2H])O)[2H])C)C)[C@H](C)CCCC(C)C)[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (S)-Lathosterol-d4: Chemical Structure and Isotopic Purity Verification

This compound is the deuterium-labeled form of (S)-Lathosterol, a crucial intermediate in the biosynthesis of cholesterol.[1][2] Due to its stable isotope label, it serves as an indispensable internal standard for precise quantification of endogenous lathosterol and other sterols in biological matrices using mass spectrometry-based assays.[3][4] The accuracy of such quantitative methods is fundamentally dependent on the chemical and isotopic purity of the standard.

This guide provides a technical overview of the chemical structure of this compound, methods for its purity assessment, and typical quality specifications.

Chemical Structure

(S)-Lathosterol, systematically named 5α-Cholest-7-en-3β-ol, is a sterol with the chemical formula C₂₇H₄₆O.[5] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. The precise location of this deuterium labeling can vary depending on the synthetic route employed by the manufacturer. It is crucial for researchers to consult the Certificate of Analysis (CoA) provided by the supplier to ascertain the specific labeling pattern of the lot in use. A representative structure of lathosterol is shown below, with common sites for deuteration highlighted.

Representative Chemical Structure of Lathosterol: (Note: The positions of deuterium in this compound are not universally standardized and should be confirmed from the supplier's documentation.)

Quantitative Data Summary

The quality of this compound is defined by its chemical and isotopic purity. This data is essential for ensuring the accuracy of experimental results and is typically provided on the manufacturer's Certificate of Analysis.

| Parameter | Typical Specification | Analytical Method |

| Chemical Name | (3β,5α)-Cholest-7-en-3-ol-d4 | - |

| Molecular Formula | C₂₇H₄₂D₄O | Mass Spectrometry |

| Molecular Weight | ~390.7 g/mol | Mass Spectrometry |

| Unlabeled Mol. Wt. | 386.65 g/mol | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Isotopic Purity | ≥98% atom % D | Mass Spectrometry, NMR |

| Appearance | White to off-white solid | Visual Inspection |

Note: The data presented summarizes typical values. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

Experimental Protocols for Purity Assessment

Verifying the identity, chemical purity, and isotopic purity of this compound is critical for its use as an internal standard. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is a powerful technique for determining the distribution of isotopologues in a sample by separating ions based on their mass-to-charge ratio (m/z). This allows for the differentiation of molecules containing zero (d0), one (d1), two (d2), three (d3), four (d4), or more deuterium atoms.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization): To enhance volatility for GC analysis, the hydroxyl group of lathosterol is typically derivatized, often by converting it to a trimethylsilyl (TMS) ether.

-

Gas Chromatography (GC): The derivatized sample is injected into a GC system equipped with a low- to medium-polarity capillary column to separate the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, commonly using Electron Ionization (EI).

-

Mass Analysis: The mass analyzer separates the resulting fragment ions. By analyzing the molecular ion cluster, the relative abundances of the different isotopologues (d0 to d4+) can be determined.

-

Data Analysis: The isotopic purity is calculated by correcting the measured ion intensities for the natural isotopic abundance of carbon-13 and other elements. The purity is expressed as the percentage of the d4 species relative to all other isotopologues.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can also be used and may not require derivatization.

-

Liquid Chromatography (LC): The sample is separated using a C18 or similar reversed-phase column.

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) is particularly effective as it can resolve isobaric interferences, providing a more accurate determination of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the location of deuterium labeling and assess isotopic purity.

Methodology: ¹H NMR (Proton NMR)

-

Principle: In ¹H NMR, deuterium atoms are "silent." Therefore, the successful incorporation of deuterium at a specific position in the molecule is confirmed by the disappearance or significant reduction of the corresponding proton signal in the spectrum.

-

Procedure: A high-resolution ¹H NMR spectrum of the this compound sample is acquired.

-

Data Analysis: The spectrum is compared to that of an unlabeled lathosterol standard. The absence of signals at the expected positions confirms the sites of deuteration. The isotopic purity can be estimated by integrating the residual proton signals at the labeled positions relative to a signal from an unlabeled position on the molecule.

Methodology: ¹³C NMR

-

Principle: The coupling between carbon-13 and deuterium (C-D) is different from carbon-13 and protium (C-H). A carbon atom bonded to deuterium will appear as a multiplet in a proton-decoupled ¹³C NMR spectrum, with a characteristic chemical shift slightly upfield from its protonated counterpart.

-

Procedure: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Analysis: The integration of the signals corresponding to the deuterated and non-deuterated carbons can provide a quantitative measure of isotopic enrichment at specific sites.

Workflow for Purity Verification

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity upon receipt from a commercial supplier.

Caption: Workflow for the verification of this compound purity.

References

The Indispensable Role of (S)-Lathosterol-d4 in Cholesterol Biosynthesis Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The study of cholesterol biosynthesis is fundamental to understanding numerous human physiological and pathological states. Cholesterol, a vital component of cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex multi-step enzymatic pathway. Lathosterol is a key intermediate in this pathway, and its concentration in circulation serves as a reliable biomarker for the rate of whole-body cholesterol synthesis.[1][2] Accurate quantification of lathosterol is therefore critical for diagnosing metabolic disorders, monitoring disease progression, and assessing the efficacy of lipid-lowering therapies.[1][3]

This technical guide details the pivotal role of (S)-Lathosterol-d4, a deuterated internal standard, in the precise and accurate measurement of lathosterol. We will explore its application within the context of the cholesterol biosynthesis pathway, provide detailed experimental protocols for its use in isotope dilution mass spectrometry, and present quantitative data relevant to its application in clinical and research settings.

The Cholesterol Biosynthesis Pathway: The Position of Lathosterol

Cholesterol synthesis from lanosterol occurs via two main routes: the Kandutsch-Russell and the Bloch pathways.[4] In the Kandutsch-Russell pathway, which is prominent in the liver and other tissues, lathosterol is a direct precursor to 7-dehydrocholesterol (7-DHC), the penultimate compound before cholesterol. The conversion of lathosterol to 7-DHC is catalyzed by the enzyme sterol-C5-desaturase (SC5D). A deficiency in this enzyme leads to the rare genetic disorder lathosterolosis, characterized by a significant accumulation of lathosterol.

This compound: The Gold Standard for Quantification

The accurate measurement of endogenous biomolecules like lathosterol is analytically challenging due to potential sample loss during extraction and purification, and signal suppression or enhancement from the sample matrix (matrix effects) during analysis. Isotope Dilution Mass Spectrometry (IDMS) is the reference method for overcoming these challenges.

The principle of IDMS relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. This "internal standard" is chemically identical to the endogenous lathosterol but has a higher mass due to the deuterium atoms. Because the internal standard and the endogenous analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or matrix effects will affect both compounds equally. The mass spectrometer can distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the endogenous analyte to the internal standard, the concentration of the endogenous lathosterol can be calculated with high precision and accuracy.

Experimental Protocol: Quantification of Lathosterol in Human Plasma

This section outlines a representative method for quantifying lathosterol in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. The protocol is a composite based on established methodologies.

1. Sample Preparation:

-

Internal Standard Spiking: To 50 µL of plasma, add a known amount of this compound in a suitable solvent (e.g., ethanol).

-

Hydrolysis: Add 1 mL of 1 M ethanolic potassium hydroxide to hydrolyze the sterol esters. Incubate the mixture at 60°C for 1 hour. This step ensures that both free lathosterol and lathosterol from esters are measured, providing the total concentration.

-

Liquid-Liquid Extraction (LLE): After cooling, add water and an organic solvent like cyclohexane or a chloroform:methanol mixture to extract the non-polar sterols. Vortex vigorously and centrifuge to separate the phases.

-

Drying and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol).

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

System: A UPLC system is essential for achieving chromatographic separation of lathosterol from the isobaric and highly abundant cholesterol.

-

Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water containing a small amount of formic acid is typically employed.

-

-

Mass Spectrometry:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is preferred for non-polar molecules like sterols as it provides good sensitivity without derivatization.

-

Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both lathosterol and the this compound internal standard.

-

Data Presentation and Applications

The use of this compound enables the generation of precise quantitative data crucial for clinical diagnostics and therapeutic monitoring.

Table 1: Representative Lathosterol Concentrations in Human Plasma

| Condition | Subject Group | Lathosterol Concentration (µmol/L) | L:C Ratio (µmol/mmol) | Reference |

| Normal Physiology | Healthy Adults (Low Synthesis) | - | 0.99 ± 0.28 | |

| Healthy Adults (High Synthesis) | - | 2.03 ± 0.39 | ||

| Genetic Disorder | Lathosterolosis Patient | 81.6 (Normal <18) | - | |

| Lathosterolosis Patient (Post-Simvastatin) | 7.2 | - | ||

| Therapeutic Intervention | Hypercholesterolemic Adults (Placebo) | - | 1.51 ± 0.65 | |

| Hypercholesterolemic Adults (2g/day Plant Sterols) | - | 1.93 ± 0.77 | ||

| L:C Ratio = Lathosterol-to-Cholesterol Ratio. Data presented as mean ± SD where available. |

Table 2: Representative Mass Spectrometry Parameters for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Lathosterol | 369.3 | 161.1 | APCI (+) | |

| Lathosterol | 369.4 | 95.1 | APCI (+) | |

| This compound | ~373.4 | Varies | APCI (+) | - |

| Note: The exact m/z for this compound and its product ion will depend on the specific deuteration pattern and fragmentation, but will be +4 Da higher than the unlabeled analyte. |

Key Applications:

-

Diagnosing Inborn Errors of Metabolism: Markedly elevated lathosterol levels are pathognomonic for lathosterolosis. Accurate measurement is also crucial for the differential diagnosis of other sterol biosynthesis disorders like Smith-Lemli-Opitz Syndrome (SLOS).

-

Assessing Cholesterol Synthesis Rates: The serum lathosterol-to-cholesterol ratio is a well-established surrogate marker for whole-body cholesterol synthesis. This is invaluable in studies investigating lipid metabolism in response to diet, lifestyle, or genetic factors.

-

Evaluating Drug Efficacy: In drug development, this measurement is used to assess the mechanism and efficacy of cholesterol-lowering agents. For example, statins, which inhibit HMG-CoA reductase upstream, lead to a decrease in the lathosterol-to-cholesterol ratio. Conversely, treatments that block cholesterol absorption, like plant sterols, can lead to a compensatory increase in cholesterol synthesis, reflected by a higher lathosterol ratio. This allows for patient stratification into "responders" and "non-responders" based on their baseline synthesis rates.

Conclusion

This compound is an indispensable tool in the field of cholesterol metabolism research. As a stable isotope-labeled internal standard, it enables the highly accurate and precise quantification of lathosterol by isotope dilution mass spectrometry. This capability is fundamental for the reliable use of lathosterol as a biomarker in diagnosing rare genetic disorders, understanding the regulation of cholesterol synthesis, and developing novel therapeutics for managing dyslipidemia and associated cardiovascular diseases. The robust methodologies built around this compound will continue to underpin significant advancements in both basic science and clinical medicine.

References

- 1. Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medpace.com [medpace.com]

- 3. Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption in a dual-center, randomized, single-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol Biosynthesis Disorders | Xu Lab [faculty.washington.edu]

Lathosterol as a Biomarker for Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex enzymatic pathway. The rate of endogenous cholesterol synthesis is a critical parameter in various physiological and pathological states, including cardiovascular disease and in the response to lipid-lowering therapies. Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway, has emerged as a reliable biomarker for whole-body cholesterol synthesis.[1][2] Its concentration in serum or plasma reflects the rate of cholesterol production, providing valuable insights for clinical research and drug development.[3][4] This technical guide provides an in-depth overview of lathosterol's role as a biomarker, detailing the biochemical pathways, analytical methodologies for its quantification, and its clinical significance.

The Kandutsch-Russell Pathway: Lathosterol's Role in Cholesterol Biosynthesis

Cholesterol biosynthesis occurs through two major pathways: the Bloch pathway and the Kandutsch-Russell pathway. While the Bloch pathway is prominent in the liver, the Kandutsch-Russell pathway is significant in the skin and other tissues.[5] In the Kandutsch-Russell pathway, the reduction of the double bond in the isooctyl side chain is an early step. Lathosterol (cholest-7-en-3β-ol) is a key intermediate in this pathway, formed from the reduction of 7-dehydrocholesterol. The subsequent conversion of lathosterol to cholesterol is the final step in this pathway. The measurement of lathosterol provides a snapshot of the activity of this synthesis route.

Below is a diagram illustrating the simplified Kandutsch-Russell pathway leading to cholesterol synthesis.

Experimental Protocols for Lathosterol Quantification

The accurate quantification of lathosterol is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

General Experimental Workflow

A general workflow for the analysis of lathosterol in biological samples involves several key steps, from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for sterol analysis.

1. Sample Preparation:

-

Internal Standard Addition: To a 100 µL plasma sample, add a known amount of an internal standard, such as 5α-cholestane or epicoprostanol.

-

Alkaline Hydrolysis: Add 1 mL of 1M ethanolic potassium hydroxide (KOH) and incubate at 60°C for 1 hour to hydrolyze sterol esters.

-

Extraction: After cooling, add 1 mL of water and 3 mL of n-hexane or cyclohexane. Vortex vigorously and centrifuge to separate the phases. Transfer the upper organic layer to a clean tube.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a silylating agent (e.g., a mixture of pyridine and BSTFA with 1% TMCS) and heat at 60°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a capillary column (e.g., HP-5MS) to separate the different sterols.

-

Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for lathosterol-TMS ether (e.g., m/z 458) and the internal standard.

3. Quantification:

-

Quantify lathosterol based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of lathosterol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation.

1. Sample Preparation:

-

Internal Standard Addition: Add a deuterated internal standard, such as Lathosterol-d7, to a 50 µL plasma sample.

-

Protein Precipitation and Extraction: Perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) or a mixture of chloroform and methanol (Folch method) to simultaneously precipitate proteins and extract lipids.

-

Drying and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in an appropriate mobile phase for injection.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 or a pentafluorophenyl (PFP) column to achieve chromatographic separation of lathosterol from other sterols, including its isobaric precursor desmosterol and the much more abundant cholesterol.

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The MRM transition for lathosterol is typically m/z 369.3 → 161.1.

3. Quantification:

-

Quantification is based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.

Quantitative Data Summary

The concentration of lathosterol in circulation can vary based on factors such as genetics, diet, and therapeutic interventions. The ratio of lathosterol to total cholesterol is often used to normalize for variations in lipoprotein levels.

Table 1: Reference Intervals for Serum Lathosterol

| Population | Gender | Lathosterol Concentration (µg/mL) | Lathosterol/Cholesterol Ratio (µmol/mmol of TC) | Source |

| Healthy Japanese | Male | 0.77–3.60 | - | |

| Healthy Japanese | Female | 0.64–2.78 | - | |

| - | - | - | Optimal: <85 | |

| - | - | - | Borderline: 85-125 |

Table 2: Lathosterol Levels in Response to Statin Therapy

| Statin (Dosage) | Duration | Change in Lathosterol/Cholesterol Ratio | Source |

| Rosuvastatin (40 mg/day) | 6 weeks | -64% | |

| Atorvastatin (80 mg/day) | 6 weeks | -68% | |

| Atorvastatin (20 mg/day) | 1 month | Significant decrease (exact % varied) | |

| MK-733 (HMG-CoA reductase inhibitor) | - | -47% in patients with familial hypercholesterolemia |

Table 3: Lathosterol in Clinical Studies

| Study Population | Key Finding | Source |

| 47 healthy volunteers | Strong correlation between serum lathosterol and whole-body cholesterol synthesis (r = 0.70-0.74). | |

| 377 subjects with suspected coronary artery disease | Low serum lathosterol levels were associated with increased cardiovascular and all-cause mortality. | |

| 2,895 Japanese individuals | An inverse association was found between lathosterol levels and the prevalence of cardiovascular disease, particularly coronary artery disease. | |

| 135 participants in the STELLAR trial | Statin therapy significantly decreased lathosterol levels, indicating reduced cholesterol synthesis. |

Clinical Significance and Applications

The measurement of lathosterol has several important clinical and research applications:

-

Assessing Cholesterol Synthesis: Lathosterol levels provide a direct measure of endogenous cholesterol production, which can be valuable in understanding individual differences in cholesterol metabolism.

-

Predicting Statin Response: Baseline lathosterol levels may help predict the LDL-cholesterol lowering response to statin therapy. Patients with higher baseline cholesterol synthesis (and thus higher lathosterol) may have a more robust response to statins.

-

Cardiovascular Risk Stratification: Studies have suggested a complex relationship between lathosterol levels and cardiovascular disease. Some research indicates that low serum lathosterol is associated with increased cardiovascular mortality, potentially reflecting a more complex metabolic dysregulation.

-

Drug Development: In the development of new lipid-lowering drugs, lathosterol can be used as a pharmacodynamic biomarker to assess the drug's effect on cholesterol synthesis.

Conclusion

Lathosterol is a well-established and valuable biomarker for assessing the rate of whole-body cholesterol synthesis. Its quantification, primarily through GC-MS and LC-MS/MS, provides crucial information for researchers and clinicians in the fields of lipidology and cardiovascular medicine. The standardized measurement of lathosterol can aid in personalizing lipid-lowering therapies, understanding the pathophysiology of cardiovascular disease, and accelerating the development of novel therapeutic agents. As our understanding of cholesterol metabolism continues to evolve, the role of lathosterol as a key biomarker is likely to expand further.

References

- 1. Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipotype.com [lipotype.com]

- 3. medpace.com [medpace.com]

- 4. Lathosterol - Boston Heart Cholesterol Balance Test - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Reactome | Cholesterol biosynthesis via lathosterol [reactome.org]

(S)-Lathosterol-d4 as a Tracer for Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a critical tool in understanding the intricate network of biochemical reactions that sustain life. In the realm of lipid metabolism, particularly cholesterol biosynthesis, precise measurement of pathway dynamics is paramount for elucidating disease mechanisms and developing effective therapeutic interventions. (S)-Lathosterol, a key intermediate in the Kandutsch-Russell pathway of cholesterol synthesis, has emerged as a robust biomarker for whole-body cholesterol production.[1] This technical guide provides a comprehensive overview of the use of deuterated lathosterol, specifically (S)-Lathosterol-d4, as a tracer for metabolic flux analysis. While direct administration of this compound as a tracer is not widely documented, this guide will focus on the established application of deuterated lathosterol analogs (such as lathosterol-d7) as internal standards for the precise and accurate quantification of endogenous lathosterol levels, a direct reflection of the cholesterol synthesis flux.

This guide will delve into the biochemical pathways, detailed experimental protocols for sterol quantification, and the interpretation of quantitative data. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize lathosterol analysis in their metabolic research.

Cholesterol Biosynthesis: The Bloch and Kandutsch-Russell Pathways

Cholesterol biosynthesis is a complex process that primarily occurs in the liver and involves two parallel pathways downstream of lanosterol: the Bloch pathway and the Kandutsch-Russell pathway.[2][3][4] Lathosterol is a specific intermediate of the Kandutsch-Russell pathway.[2] The relative flux through these pathways can vary between tissues and under different physiological conditions.

Experimental Protocols

The accurate quantification of lathosterol is crucial for its use as a biomarker of cholesterol synthesis. The gold-standard method for this is isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, such as lathosterol-d7.

Protocol 1: Quantification of Lathosterol in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of total lathosterol (free and esterified) in plasma samples.

1. Sample Preparation and Internal Standard Spiking:

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a glass tube, add a precise amount of lathosterol-d7 internal standard solution (e.g., 10 µL of a 100 ng/mL solution in methanol).

2. Saponification (Hydrolysis of Sterol Esters):

-

Add 1 mL of 1 M ethanolic potassium hydroxide (KOH) containing an antioxidant like butylated hydroxytoluene (BHT).

-

Vortex the mixture and incubate at 60°C for 1 hour to hydrolyze the sterol esters.

3. Sterol Extraction:

-

After cooling, add 1 mL of water and 3 mL of a non-polar organic solvent such as n-hexane or cyclohexane.

-

Vortex vigorously for 2 minutes and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction with another 3 mL of the organic solvent and combine the organic fractions.

4. Sample Derivatization (for GC-MS):

-

For GC-MS analysis, the extracted sterols are often derivatized to increase their volatility and improve chromatographic properties. This typically involves evaporating the solvent under a stream of nitrogen and adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers.

5. LC-MS/MS Analysis:

-

For LC-MS/MS, the dried extract is reconstituted in a suitable mobile phase (e.g., a mixture of methanol and acetonitrile with 0.1% formic acid).

-

The sample is then injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic separation is typically achieved using a C18 or a pentafluorophenyl (PFP) column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both endogenous lathosterol and the deuterated internal standard.

Data Presentation

Quantitative data from lathosterol analysis studies are typically presented in tables to allow for clear comparison between different experimental groups or conditions. The ratio of lathosterol to total cholesterol is often calculated to normalize for variations in plasma lipid concentrations.

Table 1: Plasma Lathosterol Concentrations in Response to Simvastatin Treatment

| Parameter | Before Treatment (mean ± SD) | After Treatment (mean ± SD) | % Change |

| Serum Lathosterol (µg/dL) | 250 ± 50 | 100 ± 30 | -60% |

| Serum Cholesterol (mg/dL) | 220 ± 30 | 180 ± 25 | -18% |

| Lathosterol/Cholesterol Ratio | 1.14 ± 0.20 | 0.56 ± 0.15 | -51% |

Note: The data in this table is illustrative and based on typical findings. Actual values may vary between studies. A study on healthy volunteers taking 20 mg of simvastatin daily for one week showed a 55-73% decrease in serum lathosterol levels.

Table 2: Correlation of Plasma Lathosterol with Directly Measured Cholesterol Synthesis

| Parameter | Correlation Coefficient (r²) | p-value |

| Lathosterol/Cholesterol Ratio vs. De Novo Cholesterol Synthesis | 0.48 | < 0.05 |

Note: This data is based on a study comparing plasma lathosterol levels with de novo cholesterol synthesis measured by deuterium incorporation.

Conclusion

The quantification of (S)-Lathosterol serves as a powerful and validated method for assessing the rate of endogenous cholesterol synthesis. The use of a deuterated internal standard, such as this compound or more commonly lathosterol-d7, is essential for achieving the high accuracy and precision required in metabolic flux analysis. The detailed experimental protocols and data interpretation guidelines presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to integrate lathosterol analysis into their studies of cholesterol metabolism, aiding in the discovery and development of novel therapeutics for metabolic diseases.

References

Methodological & Application

Application Note: Quantification of Lathosterol in Biological Matrices Using (S)-Lathosterol-d4 as an Internal Standard

Introduction

Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis, serves as a critical biomarker for the rate of whole-body cholesterol synthesis.[1][2] Its concentration in biological fluids such as serum and plasma is frequently measured to evaluate the effectiveness of cholesterol-lowering therapies and to investigate lipid metabolism in various diseases.[1][2] However, the accurate quantification of lathosterol is challenging due to its low endogenous concentration relative to cholesterol and potential analytical variability during sample processing.[1]

The use of a stable isotope-labeled internal standard, such as (S)-Lathosterol-d4, is the gold standard for correcting these inaccuracies. This application note details a robust method for the precise quantification of lathosterol in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

This method is based on the principle of stable isotope dilution mass spectrometry. A known quantity of this compound, which is chemically identical to endogenous lathosterol but mass-shifted due to deuterium labeling, is added ("spiked") into the biological sample at the beginning of the workflow. The internal standard co-purifies with the endogenous analyte throughout extraction, and potential derivatization steps, experiencing similar losses and matrix effects. During LC-MS/MS analysis, the instrument separately detects the native lathosterol and the this compound internal standard. The ratio of the analyte's signal to the internal standard's signal is used for quantification, yielding a highly accurate measurement that is independent of variations in sample recovery.

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

Lathosterol is a key intermediate in the Kandutsch-Russell pathway, which is one of the two primary routes for converting lanosterol into cholesterol in mammals. This pathway is particularly prominent in the skin.

Caption: Simplified diagram of the Kandutsch-Russell cholesterol biosynthesis pathway.

Experimental Protocols

Protocol 1: Quantification of Lathosterol by LC-MS/MS

This protocol is adapted from established methodologies for the analysis of sterols in biological samples. A significant challenge in lathosterol analysis is its separation from the isobaric and highly abundant cholesterol. Therefore, a robust chromatographic method is essential.

1. Materials and Reagents

-

Lathosterol standard (purity >99%)

-

This compound internal standard

-

HPLC grade methanol, cyclohexane, 1-propanol, formic acid, and water

-

Potassium hydroxide (KOH)

-

Human plasma/serum samples

2. Standard and Internal Standard Preparation

-

Lathosterol Stock Solution (1 mg/mL): Accurately weigh and dissolve lathosterol in methanol or toluene.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol or toluene.

-

Working Standard Solutions: Prepare serial dilutions of the lathosterol stock solution in methanol to create calibration standards.

-

IS Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution in methanol. For example, add 20 µL of the 1 mg/mL stock solution to 1980 µL of HPLC-grade methanol and vortex thoroughly.

3. Sample Preparation: Liquid-Liquid Extraction

-

To a 50 µL aliquot of plasma or serum, add the internal standard.

-

Hydrolysis (optional but recommended for total lathosterol): To hydrolyze cholesteryl esters, add a solution of potassium hydroxide in ethanol and incubate.

-

Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like cyclohexane or n-hexane. For instance, add 3 mL of cyclohexane, vortex vigorously, and centrifuge to separate the phases.

-

Drydown: Evaporate the collected organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase.

Caption: General experimental workflow for lathosterol quantification.

4. LC-MS/MS Analysis

-

LC System: A UPLC system is recommended for optimal separation from cholesterol.

-

Analytical Column: A reversed-phase column such as a Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) is suitable.

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of solvents like methanol, water, and formic acid.

-

Injection Volume: 5 µL

-

Mass Spectrometer: A tandem mass spectrometer (e.g., AB/Sciex QTRAP 5500).

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is commonly used.

-

MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lathosterol | 369.3 / 369.4 | 161.1 / 95.1 |

| This compound | Optimize empirically | Optimize empirically |

| Note: The precursor ion for this compound will be shifted by +4 Da compared to unlabeled lathosterol. |

5. Quantification Quantification is based on the ratio of the peak area of the endogenous lathosterol to the peak area of the this compound internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the prepared lathosterol standards. Due to the endogenous presence of lathosterol, a surrogate matrix (e.g., stripped serum) should be used for the preparation of calibration standards and lower quality control samples.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from validated methods for lathosterol analysis.

| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS/MS |

| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |

| LLOQ | 0.1 µg/mL | 0.1 µg/mL |

| Matrix | Human Plasma | Human Plasma |

| Internal Standard | 25-hydroxycholesterol-d6 | Not Specified |

| Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| Instrumentation | Sciex QTAP 5500 | AB/Sciex QTRAP 5500 |

| Reference |

Method Considerations and Troubleshooting

-

Chromatographic Separation: As lathosterol is isobaric with cholesterol and cholesterol is present at concentrations over 1000 times higher in plasma, achieving baseline separation is critical. A high-efficiency UPLC column and optimized mobile phase are essential.

-

Internal Standard Stability: Ensure the this compound is stable throughout the sample preparation process.

-

Matrix Effects: While the stable isotope-labeled internal standard corrects for many matrix effects, it is good practice to minimize them through efficient sample cleanup.

-

Endogenous Lathosterol: Calibration curves must be prepared in a surrogate matrix to avoid interference from endogenous lathosterol in authentic biological matrices.

Conclusion

The use of this compound as an internal standard coupled with LC-MS/MS provides a robust, accurate, and precise method for the quantification of lathosterol in biological samples. This methodology is crucial for clinical research and drug development applications targeting cholesterol biosynthesis. Proper validation of the method is essential to ensure high-quality, reproducible data.

References

Application of (S)-Lathosterol-d4 in Cell Culture Experiments: A Detailed Guide

(S)-Lathosterol-d4 is a deuterated form of lathosterol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its stable isotope label makes it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery for tracing the metabolic fate of lathosterol and quantifying cholesterol synthesis and flux in cell culture models. This document provides detailed application notes and protocols for the effective use of this compound.

Application Notes

This compound serves primarily as an internal standard for the accurate quantification of endogenous lathosterol in cell lysates and culture media using mass spectrometry (MS).[3] The known concentration of the deuterated standard allows for the precise determination of the concentration of the unlabeled, biologically produced lathosterol, correcting for sample loss during extraction and analytical variability.

Key Applications:

-

Metabolic Flux Analysis: Tracing the conversion of lathosterol to cholesterol and other downstream metabolites, providing insights into the dynamics of the cholesterol biosynthesis pathway.

-

Biomarker of Cholesterol Synthesis: Accurately measuring endogenous lathosterol levels, which serve as a reliable marker for the rate of cholesterol synthesis.[4][5]

-

Drug Discovery and Development: Evaluating the efficacy of drugs that target enzymes in the cholesterol biosynthesis pathway by monitoring changes in lathosterol accumulation or depletion.

-

Disease Modeling: Studying disorders of cholesterol metabolism by quantifying pathway intermediates in cellular models of disease.

Experimental Protocols

Protocol 1: Quantification of Endogenous Lathosterol in Cultured Cells using this compound as an Internal Standard

This protocol details the steps for extracting lipids from cultured cells, spiking with this compound, and preparing the sample for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Cultured cells (e.g., HepG2, CHO, primary hepatocytes)

-

This compound solution (known concentration in ethanol)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell scraper

-

Glass tubes with Teflon-lined caps

-

Chloroform:Methanol mixture (2:1, v/v)

-

Potassium hydroxide (KOH) solution for saponification

-

Hexane

-

Nitrogen gas stream

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) for GC-MS analysis

Procedure:

-

Cell Culture and Harvest:

-

Culture cells to the desired confluency in appropriate multi-well plates or flasks.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold PBS to the cells and scrape them from the surface.

-

Transfer the cell suspension to a glass tube.

-

-

Internal Standard Spiking:

-

To each cell suspension sample, add a known amount of this compound solution. The amount should be optimized based on the expected concentration of endogenous lathosterol.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add 3.75 mL of chloroform:methanol (2:1, v/v) to the 1 mL cell suspension in the glass tube.

-

Vortex vigorously for 2 minutes.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of water and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) into a new glass tube.

-

-

Saponification (Optional, to hydrolyze cholesteryl esters):

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add 1 mL of 1 M KOH in 90% ethanol and heat at 60°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

Add 1 mL of water and 2 mL of hexane, vortex, and centrifuge.

-

Collect the upper hexane layer containing the non-saponifiable lipids (including lathosterol). Repeat the hexane extraction twice.

-

-

Sample Derivatization (for GC-MS):

-

Evaporate the pooled hexane fractions to dryness under nitrogen.

-

Add 50 µL of a silylating agent and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

-

-

Analysis by GC-MS or LC-MS:

-

Analyze the derivatized (for GC-MS) or underivatized (for LC-MS) sample.

-

Monitor the specific mass-to-charge ratios (m/z) for the TMS-derivatives of lathosterol and lathosterol-d4.

-

Quantify the amount of endogenous lathosterol by comparing its peak area to that of the this compound internal standard.

-

Caption: Conversion of Lathosterol in the Kandutsch-Russell pathway.

Data Presentation

The following tables present hypothetical data from experiments utilizing this compound to illustrate how results can be structured for clear interpretation.

Table 1: Quantification of Endogenous Lathosterol in HepG2 Cells Treated with a Cholesterol Synthesis Inhibitor

| Treatment Group | This compound (ng/mg protein) | Endogenous Lathosterol (ng/mg protein) | Lathosterol/Cholesterol Ratio |

| Vehicle Control | 10.0 | 25.2 ± 2.1 | 0.005 |

| Inhibitor (1 µM) | 10.0 | 48.7 ± 3.5 | 0.012 |

| Inhibitor (10 µM) | 10.0 | 95.3 ± 6.8 | 0.028 |

Data are presented as mean ± standard deviation (n=3). The constant amount of spiked this compound is used for normalization.

Table 2: Metabolic Conversion of this compound to Cholesterol-d4 in CHO Cells

| Incubation Time (hours) | This compound Remaining (%) | Cholesterol-d4 Formed (%) |

| 2 | 85.1 ± 4.3 | 12.5 ± 1.8 |

| 6 | 52.6 ± 3.9 | 45.3 ± 3.2 |

| 12 | 21.3 ± 2.5 | 76.8 ± 5.1 |

| 24 | 5.8 ± 1.1 | 92.1 ± 6.4 |

Data represent the percentage of the initial this compound dose and are presented as mean ± standard deviation (n=3).

Logical Relationship of Experimental Design

Caption: Logic of a pathway inhibition experiment.

References

- 1. Reactome | Cholesterol biosynthesis via lathosterol [reactome.org]

- 2. Cholesterol Biosynthesis Disorders | Xu Lab [faculty.washington.edu]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Lathosterol-d4 in Evaluating Cholesterol-Lowering Drug Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its concentration in serum or plasma is a reliable indicator of whole-body cholesterol synthesis.[3] Cholesterol-lowering drugs, such as statins, function by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway.[4][5] This inhibition leads to a reduction in the production of downstream intermediates, including lathosterol. Therefore, monitoring lathosterol levels provides a valuable biomarker for assessing the efficacy of these drugs.

Stable isotope-labeled (S)-Lathosterol-d4 serves as an ideal internal standard for the accurate quantification of endogenous lathosterol in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for sample loss during preparation and variations in instrument response, ensuring high precision and accuracy.

This document provides detailed protocols for the utilization of this compound in quantifying lathosterol for the purpose of studying the efficacy of cholesterol-lowering drugs.

Data Presentation

Table 1: Typical Quantitative Parameters for Lathosterol Analysis

| Parameter | Value | Reference |

| Sample Type | Human Plasma/Serum | |

| Sample Volume | 50 - 250 µL | |

| Internal Standard | This compound or similar deuterated standard | |

| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL | |

| Calibration Curve Range | 0.1 - 10 µg/mL | |

| Within-run Reproducibility (CV%) | < 6% | |

| Between-run Reproducibility (CV%) | < 6% |

Table 2: Example of Simvastatin's Effect on Lathosterol Levels

| Treatment | Lathosterol Decrease (%) | Cholesterol Decrease (%) | Time to Steady State (Lathosterol) |

| 20 mg Simvastatin daily for 1 week | 55 - 73% | 17 - 29% | 5 days |

| Data from a study in healthy volunteers. |

Experimental Protocols

Protocol 1: Quantification of Lathosterol in Human Plasma using LC-MS/MS

This protocol is adapted from established methodologies for sterol analysis.

1. Materials and Reagents

-

This compound (Internal Standard)

-

Human Plasma (EDTA)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Nitrogen gas

2. Preparation of Solutions

-

Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in methanol. Further dilute to a working concentration (e.g., 10 ng/µL).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 50 µL of human plasma into a clean microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution.

-

Add a mixture of chloroform:methanol (2:1, v/v) to the plasma sample for protein precipitation and lipid extraction.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic phase to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A UPLC system is recommended for optimal separation from cholesterol.

-

Column: C18 reverse-phase column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm).

-

Isocratic Flow: A typical mobile phase composition is 17:83 (v:v) of Mobile Phase A:Mobile Phase B.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) System: A tandem mass spectrometer.

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lathosterol: m/z 369.4 → 95.1

-

This compound: Monitor the corresponding mass shift.

-

-

5. Quantification

-

Quantification is based on the ratio of the peak area of endogenous lathosterol to the peak area of the this compound internal standard.

-

A calibration curve should be prepared using known amounts of non-labeled lathosterol and a fixed amount of the internal standard in a surrogate matrix due to the endogenous presence of lathosterol in authentic human plasma.

Protocol 2: Quantification of Lathosterol in Human Plasma using GC-MS

This protocol is based on established methods for sterol analysis by GC-MS.

1. Materials and Reagents

-

This compound (Internal Standard)

-

Human Plasma

-

Ethanolic Potassium Hydroxide (KOH)

-

Hexane

-

Pyridine

-

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

2. Sample Preparation (Saponification and Derivatization)

-

Pipette 100 µL of plasma into a glass tube.

-

Add the this compound internal standard.

-

Add 1 mL of ethanolic KOH and incubate at 60°C for 1 hour for saponification (hydrolysis of sterol esters).

-

After cooling, add water and extract the non-saponifiable lipids (including lathosterol) with hexane.

-

Evaporate the hexane extract to dryness under nitrogen.

-

Re-dissolve the residue in a silylating solution of pyridine and BSTFA + 1% TMCS (1:1, v/v) and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers.

3. GC-MS Analysis

-

Gas Chromatograph (GC) System:

-

Column: A low-polarity phenyl-methylpolysiloxane capillary column.

-

Injection: Splitless injection.

-

Oven Program: Use a temperature gradient, for example, starting at 180°C and ramping up to 300°C.

-

-

Mass Spectrometer (MS) System:

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions (for TMS derivatives):

-

Lathosterol: m/z 458 (molecular ion), 213, 255.

-

This compound: Monitor the corresponding mass shift.

-

-

4. Quantification

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Mandatory Visualizations

Caption: Cholesterol biosynthesis pathway and the inhibitory action of statins.

Caption: General experimental workflow for lathosterol quantification.

Caption: Rationale for using lathosterol to measure drug efficacy.

References

Application Notes and Protocols for Sterol Analysis using (S)-Lathosterol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of biological samples for the quantitative analysis of sterols, utilizing (S)-Lathosterol-d4 as an internal standard. The inclusion of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1]

Introduction to Sterol Analysis and the Role of this compound

Sterols are essential lipids involved in numerous physiological processes, and their quantification in biological matrices is crucial for understanding disease states and the efficacy of therapeutic interventions. Lathosterol, a direct precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis, serves as a key biomarker for endogenous cholesterol synthesis rates.[1][2][3] The accurate measurement of lathosterol and other sterols is often challenged by their complex matrix and the potential for analytical variability.[4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis of sterols by mass spectrometry (MS). By adding a known amount of this compound to the sample at the beginning of the workflow, any losses or variations that occur during extraction, derivatization, and analysis will affect both the endogenous analyte and the internal standard equally. This allows for a precise and accurate quantification based on the ratio of the analyte to the internal standard.

Sample Preparation Techniques: An Overview

The preparation of samples for sterol analysis typically involves several key steps: hydrolysis of sterol esters, extraction of the sterols from the biological matrix, and often derivatization to improve chromatographic properties and ionization efficiency, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Hydrolysis (Saponification): A significant portion of sterols in biological samples, such as plasma, exist as esters, where a fatty acid is attached to the sterol's hydroxyl group. To measure the total concentration of a sterol, these esters must be cleaved through a process called saponification, which involves alkaline hydrolysis using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solution.

Extraction: Following hydrolysis, the non-polar sterols are extracted from the aqueous sample matrix using an organic solvent. Common techniques include:

-

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as hexane or cyclohexane.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, often packed in a cartridge, to selectively retain and elute the sterols, providing a cleaner extract compared to LLE.

-

Supported Liquid Extraction (SLE): SLE is a newer technique that combines the principles of LLE with the ease of use of SPE, offering an alternative to traditional LLE without the risk of emulsion formation.

Derivatization: For GC-MS analysis, sterols, which are not naturally volatile, require derivatization to increase their volatility and thermal stability. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common derivatization method. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be employed to enhance ionization efficiency.

Experimental Workflows and Protocols

The following diagrams and protocols outline common workflows for sterol analysis from biological samples like plasma or serum using this compound as an internal standard.

Caption: General experimental workflow for sterol analysis.

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol details the preparation of plasma or serum samples for sterol analysis by GC-MS, incorporating saponification, liquid-liquid extraction, and derivatization.

Materials:

-

Plasma or serum sample

-

This compound internal standard solution (in ethanol or toluene)

-

1 M Potassium hydroxide (KOH) in 90% ethanol

-

Hexane or Cyclohexane (HPLC grade)

-

Milli-Q water or equivalent

-

Anhydrous sodium sulfate

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Glass centrifuge tubes with screw caps

-

Nitrogen evaporator or vacuum centrifuge

Procedure:

-

Sample Aliquoting and Spiking:

-

To a glass centrifuge tube, add 100-250 µL of the plasma or serum sample.

-

Add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

-

-

Hydrolysis (Saponification):

-

Add 1 mL of 1 M KOH in 90% ethanol to the sample.

-

Vortex the mixture vigorously for 10-20 seconds.

-

Incubate at 60-65°C for 1 hour in a shaking water bath.

-

-

Liquid-Liquid Extraction (LLE):

-

Cool the sample to room temperature.

-

Add 0.5 mL of Milli-Q water.

-

Add 3 mL of hexane or cyclohexane and vortex vigorously for 20 seconds.

-

Centrifuge at 1300 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction step with another 3 mL of hexane or cyclohexane, and combine the organic layers.

-

Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

Drying and Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

-

To the dried residue, add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 60-100°C for 1 hour to form the trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

After cooling, the sample is ready for injection into the GC-MS system.

-

Caption: Workflow for GC-MS sample preparation.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a method for preparing plasma or serum samples for sterol analysis by LC-MS/MS, which often does not require derivatization.

Materials:

-

Plasma or serum sample

-

This compound internal standard solution (in ethanol or toluene)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Phosphate-buffered saline (PBS) or Milli-Q water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica)

-

Toluene

-

Hexane

-

Isopropanol

-

Glass centrifuge tubes with screw caps

-

Nitrogen evaporator or vacuum centrifuge

Procedure:

-

Sample Aliquoting and Spiking:

-

To a glass centrifuge tube, add 200 µL of the plasma or serum sample.

-

Add a known amount of this compound internal standard solution.

-

-

Lipid Extraction (Bligh-Dyer Modification):

-

Add 6 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 10 seconds.

-

Centrifuge at approximately 1400 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to a new tube.

-

Add 2 mL of chloroform and 2 mL of PBS or water, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of toluene.

-

Condition a silica SPE cartridge with hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with hexane to remove non-polar lipids.

-

Elute the sterols with a mixture of isopropanol in hexane (e.g., 30% isopropanol).

-

-

Final Preparation for LC-MS/MS:

-

Evaporate the eluted sterol fraction to dryness under nitrogen.

-

Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Caption: Workflow for LC-MS/MS sample preparation.

Data Presentation and Quantification

Quantitative data should be presented in a clear and structured format to allow for easy comparison. A calibration curve should be prepared using known concentrations of the target sterols and a fixed concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate the calibration curve.

Table 1: Example Calibration Curve Data for Lathosterol

| Calibrator Level | Lathosterol Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area (Lathosterol) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 1 | 10 | 100 | 5,000 | 50,000 | 0.10 |

| 2 | 25 | 100 | 12,500 | 50,000 | 0.25 |

| 3 | 50 | 100 | 25,000 | 50,000 | 0.50 |

| 4 | 100 | 100 | 50,000 | 50,000 | 1.00 |

| 5 | 250 | 100 | 125,000 | 50,000 | 2.50 |

| 6 | 500 | 100 | 250,000 | 50,000 | 5.00 |

Table 2: Example Quantitative Results from Plasma Samples

| Sample ID | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio | Calculated Conc. (ng/mL) |

| Control 1 | 35,000 | 48,000 | 0.73 | 73 |

| Control 2 | 42,000 | 49,000 | 0.86 | 86 |

| Treated 1 | 20,000 | 47,000 | 0.43 | 43 |

| Treated 2 | 18,000 | 48,500 | 0.37 | 37 |

Note: The values in the tables are for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the sample preparation and quantification of sterols in biological matrices using this compound as an internal standard. The choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, available instrumentation, and the desired throughput. Adherence to these detailed procedures will enable researchers, scientists, and drug development professionals to obtain high-quality, accurate, and reproducible data in their sterol analysis studies.

References

Application Notes and Protocols: (S)-Lathosterol-d4 for Biomarker Discovery in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lathosterol, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, serves as a crucial biomarker for the endogenous synthesis of cholesterol.[1][2][3][4] Its levels in biological fluids, such as serum and plasma, provide a dynamic window into cholesterol metabolism. The use of a stable isotope-labeled internal standard, (S)-Lathosterol-d4, is the gold standard for the accurate and precise quantification of endogenous lathosterol.[5] This is particularly critical due to the low endogenous concentrations of lathosterol relative to cholesterol and the potential for analytical variability during sample processing.

These application notes provide detailed methodologies for the use of this compound in clinical research, focusing on its application in biomarker discovery for various metabolic disorders and for monitoring the efficacy of therapeutic interventions.

Core Applications

The quantification of lathosterol using this compound as an internal standard has several key applications in clinical research:

-

Assessing Whole-Body Cholesterol Synthesis: Serum lathosterol concentrations, often expressed as a ratio to total cholesterol, are strongly correlated with whole-body cholesterol synthesis. This allows for a minimally invasive assessment of cholesterol production rates.

-

Diagnosing Inborn Errors of Metabolism: Elevated lathosterol levels are a hallmark of Lathosterolosis, a rare autosomal recessive disorder of cholesterol biosynthesis caused by a deficiency of the enzyme 3-beta-hydroxysteroid-delta-5-desaturase (SC5D). Lathosterol levels can also be altered in other related disorders like Smith-Lemli-Opitz Syndrome (SLOS).

-

Monitoring Statin Therapy: Statins, which inhibit HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis, lead to a reduction in downstream metabolites, including lathosterol. Measuring lathosterol levels can therefore provide a direct pharmacodynamic biomarker of statin efficacy.

-

Investigating Dyslipidemia and Cardiovascular Disease: Altered cholesterol synthesis is a key factor in the pathophysiology of hyperlipidemia and cardiovascular disease. Low serum lathosterol levels have been associated with an increased risk of fatal cardiovascular disease and all-cause mortality in certain patient populations.

-

Biomarker in Other Metabolic and Neurodegenerative Diseases: Dysregulation of cholesterol metabolism has been implicated in a range of other conditions, including Niemann-Pick type C (NPC) disease, Huntington's disease, and certain types of leukodystrophy.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data for lathosterol concentrations in various clinical contexts, highlighting its utility as a biomarker.

Table 1: Lathosterol Levels in Lathosterolosis

| Patient Cohort | Sample Type | Lathosterol Concentration (μmol/L) | Reference |

| Normal Individuals | Plasma | < 18 | |

| Lathosterolosis Patient | Plasma | 81.6 |

Table 2: Non-Cholesterol Sterols as Biomarkers for Cholesterol Metabolism

| Biomarker | Reflected Process | Typical Sample Type | Notes | Reference |

| Lathosterol | Cholesterol Synthesis | Serum, Plasma | Ratio to cholesterol is often used. | |

| Desmosterol | Cholesterol Synthesis | Serum, Plasma | Another precursor of cholesterol. | |

| Campesterol | Cholesterol Absorption | Serum, Plasma | Plant-derived sterol. | |

| Sitosterol | Cholesterol Absorption | Serum, Plasma | Plant-derived sterol. | |

| Cholestanol | Cholesterol Absorption | Serum, Plasma | A metabolite of cholesterol. |

Table 3: Lathosterol in Cardiovascular Disease Risk Assessment

| Finding | Patient Population | Association | Reference |

| Lower Lathosterol Levels | Patients not on lipid-lowering agents | Increased risk of cardiovascular events and all-cause mortality. | |

| High Basal Cholesterol Synthesis (inferred from lathosterol) | Hypercholesterolemic individuals | Associated with a lack of plasma cholesterol response to dietary phytosterols. |

Experimental Protocols

The accurate quantification of lathosterol necessitates a robust analytical methodology, typically involving stable isotope dilution mass spectrometry.

Protocol 1: Quantification of Lathosterol in Human Serum/Plasma using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lathosterol, employing this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Lathosterol (Analytical Standard for calibration curve)

-

Methanol (LC-MS grade)

-

Ethanol (90%)

-

Potassium Hydroxide (KOH)

-

Hexane (LC-MS grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Deionized Water

-

Human serum/plasma samples

2. Sample Preparation:

-

Aliquoting: Thaw frozen serum or plasma samples at room temperature. Vortex briefly and aliquot 100 µL into a glass tube.

-

Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 1 µg in methanol) to each sample, calibration standard, and quality control sample.

-

Saponification (Hydrolysis): To hydrolyze cholesterol esters, add 1 mL of 1 M KOH in 90% ethanol to each tube. Vortex and incubate at 60°C for 1 hour. This step liberates free lathosterol.

-

Liquid-Liquid Extraction: After cooling to room temperature, add 1 mL of deionized water and 5 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer containing the sterols to a clean glass tube. Repeat the extraction with another 5 mL of hexane for improved recovery.

-

Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization (for GC-MS, can be adapted for LC-MS if needed):

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the tubes tightly and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers.

4. LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the derivatized (or underivatized, depending on the LC method) sample in a suitable mobile phase (e.g., 100 µL of methanol/isopropanol).

-

Chromatography: Inject an aliquot onto a suitable C18 or pentafluorophenyl (PFP) analytical column to achieve chromatographic separation of lathosterol from other sterols, particularly the isobaric cholesterol.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both endogenous lathosterol and this compound.

-

Quantification: Create a calibration curve using the analytical standards. The concentration of lathosterol in the samples is determined by the ratio of the peak area of endogenous lathosterol to the peak area of the this compound internal standard.

Visualizations

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

The following diagram illustrates the final steps of the Kandutsch-Russell pathway for cholesterol biosynthesis, highlighting the position of lathosterol.

Caption: Simplified Cholesterol Biosynthesis Pathways.

Experimental Workflow for Lathosterol Quantification

This diagram outlines the general workflow for the quantification of lathosterol in biological samples using this compound.

Caption: Lathosterol Quantification Workflow.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lathosterol, a key biomarker of cholesterol synthesis. This approach is invaluable for clinical research in a variety of fields, from the diagnosis of rare genetic disorders to the assessment of cardiovascular risk and the monitoring of lipid-lowering therapies. The protocols and data presented here offer a foundation for researchers to incorporate this powerful analytical tool into their biomarker discovery and development programs.

References

- 1. Reactome | Cholesterol biosynthesis via lathosterol [reactome.org]

- 2. Non-Cholesterol Sterol Concentrations as Biomarkers for Cholesterol Absorption and Synthesis in Different Metabolic Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipotype.com [lipotype.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Mass Spectrometry Parameters for (S)-Lathosterol-d4 Detection

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for (S)-Lathosterol-d4 detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of lathosterol, meaning it is a stable isotope-labeled version of the molecule. It is commonly used as an internal standard in mass spectrometry-based quantification of endogenous lathosterol. The key advantage is that its chemical and physical properties are nearly identical to the non-labeled lathosterol, but it has a different mass. This allows for accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response.

Q2: Which ionization technique is optimal for lathosterol analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique for sterols like lathosterol.[1][2] Sterols are relatively nonpolar compounds, and APCI is more efficient at ionizing such molecules in the gas phase.[2] While ESI can be used, it is often less sensitive for underivatized sterols and may require the formation of adducts for efficient ionization.[3][4]

Q3: What are the typical MRM transitions for lathosterol and this compound?

A3: The Multiple Reaction Monitoring (MRM) transitions for lathosterol can vary slightly depending on the instrument and collision energy. A commonly used transition for lathosterol is m/z 369.3 → 161.1. For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. The exact product ion will depend on the fragmentation pattern and whether the deuterium atoms are lost during collision-induced dissociation. It is crucial to optimize these transitions empirically on your specific mass spectrometer.

Q4: Why is the chromatographic separation of lathosterol from cholesterol challenging?

A4: The separation of lathosterol and cholesterol is difficult because they are isomers, meaning they have the same molecular weight and similar chemical structures. This structural similarity leads to very close elution times on many chromatography columns. Furthermore, cholesterol is typically present in biological samples at concentrations thousands of times higher than lathosterol, which can lead to peak overlap and interfere with accurate quantification.

Troubleshooting Guides

Issue 1: Poor sensitivity or no detectable signal for this compound.

| Possible Cause | Troubleshooting Step |

| Suboptimal Ionization Source Parameters | Ensure the APCI source is properly tuned. Optimize parameters such as corona discharge current, vaporizer temperature, and gas flows (nebulizer and auxiliary gas) to maximize the signal for your specific compound and mobile phase. |

| Incorrect MRM Transitions | Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and to fine-tune collision energy and other MS/MS parameters. |

| Sample Preparation Issues | Verify the efficiency of your extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction). Ensure complete dissolution of the dried extract before injection. Inefficient extraction can lead to significant analyte loss. |

| Matrix Effects | Biological matrices can suppress the ionization of the analyte. Dilute the sample or use a more effective sample cleanup method. The use of a deuterated internal standard like this compound helps to compensate for matrix effects. |

Issue 2: Co-elution of lathosterol and cholesterol peaks.

| Possible Cause | Troubleshooting Step |